molecular formula C15H20N2O4 B12993224 (R)-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)aceticacid

(R)-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)aceticacid

Cat. No.: B12993224
M. Wt: 292.33 g/mol
InChI Key: SRQGHOTXMVNTHA-CYBMUJFWSA-N
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Description

®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxy group: This step may involve nucleophilic substitution reactions.

    Formation of the acetic acid moiety: This can be done through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the formation of reduced derivatives.

    Substitution: This can involve the replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicine, ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid may include other pyrrolidine derivatives with different substituents.

Uniqueness

The uniqueness of ®-2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid lies in its specific structure, which may confer unique properties such as enhanced biological activity or improved chemical stability compared to similar compounds.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

2-[(3R)-3-[(2-oxo-2-phenylmethoxyethyl)amino]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C15H20N2O4/c18-14(19)10-17-7-6-13(9-17)16-8-15(20)21-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19)/t13-/m1/s1

InChI Key

SRQGHOTXMVNTHA-CYBMUJFWSA-N

Isomeric SMILES

C1CN(C[C@@H]1NCC(=O)OCC2=CC=CC=C2)CC(=O)O

Canonical SMILES

C1CN(CC1NCC(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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